7-(Oxan-4-yl)-1,4-oxazepane

Soluble epoxide hydrolase Inflammation Cardiovascular disease

7-(Oxan-4-yl)-1,4-oxazepane is a privileged heterocyclic scaffold validated for CNS and anti-inflammatory drug discovery. Its unique 7-position substitution provides a distinct biological signature, evidenced by a 3.9-fold selectivity for human over rat sEH. This enables precise human-selective probing unmatched by generic 1,4-oxazepane analogs. Secure this high-potency, differentiated starting material for your SAR campaigns today.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13306873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Oxan-4-yl)-1,4-oxazepane
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CNCCOC1C2CCOCC2
InChIInChI=1S/C10H19NO2/c1-4-11-5-8-13-10(1)9-2-6-12-7-3-9/h9-11H,1-8H2
InChIKeyPTIJHYIKBYOIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Oxan-4-yl)-1,4-oxazepane: Core Physicochemical Properties and sEH Inhibition Profile for Preclinical Research


7-(Oxan-4-yl)-1,4-oxazepane (C10H19NO2; MW 185.26 g/mol) is a heterocyclic compound comprising a 1,4-oxazepane core substituted at the 7-position with an oxan-4-yl (tetrahydropyran-4-yl) group . This scaffold is recognized for its potential as a privileged structure in drug discovery, particularly for central nervous system (CNS) and inflammatory disease targets [1]. The compound has been identified as a potent, competitive inhibitor of soluble epoxide hydrolase (sEH), with reported IC50 values of 61.7 nM for human sEH and 240 nM for rat sEH in cell-free assays [2]. This activity places it within the class of non-urea sEH inhibitors, a category of significant interest for the development of novel anti-inflammatory and cardiovascular therapeutics [2].

Why In-Class Analogs Cannot Replace 7-(Oxan-4-yl)-1,4-oxazepane: A Quantitative Differentiation Framework


Substituting 7-(Oxan-4-yl)-1,4-oxazepane with a generic 1,4-oxazepane or a regioisomeric analog like 5-(Oxan-4-yl)-1,4-oxazepane introduces critical, quantifiable differences in target potency, species selectivity, and physicochemical properties that directly impact assay reproducibility and biological outcomes. The specific 7-position oxan-4-yl substituent confers a unique steric and electronic profile that is not replicated by simpler alkyl chains (e.g., 7-methyl) or alternative substitution patterns [1]. The data below demonstrate that even structurally close analogs exhibit statistically significant variations in IC50 values against key therapeutic targets like sEH [2], underscoring that this specific compound possesses a distinct biological signature that cannot be assumed for other members of the oxazepane class [3].

7-(Oxan-4-yl)-1,4-oxazepane: A Detailed Quantitative Evidence Guide for Scientific Procurement Decisions


Comparative sEH Inhibition Potency: 7-(Oxan-4-yl)-1,4-oxazepane vs. the Benchmark Inhibitor AUDA

7-(Oxan-4-yl)-1,4-oxazepane demonstrates comparable potency to the well-characterized sEH inhibitor AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) against human sEH, with an IC50 of 61.7 nM [1] versus 69 nM for AUDA . This positions it as a viable alternative scaffold to the urea-based AUDA class. Conversely, it is less potent than the highly optimized inhibitor TPPU (IC50 = 3.7 nM ), highlighting its distinct activity profile and potential for further optimization.

Soluble epoxide hydrolase Inflammation Cardiovascular disease

Species Selectivity Profile: Differential sEH Inhibition Between Human and Rat Enzymes

The compound exhibits a marked species-dependent potency difference, inhibiting human sEH with an IC50 of 61.7 nM, while showing significantly weaker activity against rat sEH (IC50 = 240 nM) [1]. This 3.9-fold selectivity for the human enzyme is a critical parameter for preclinical study design and data interpretation. In contrast, the benchmark inhibitor AUDA is more potent against mouse sEH (IC50 = 18 nM) than human sEH (69 nM) , while TPPU shows a narrower potency gap (human IC50 = 3.7 nM, mouse IC50 = 1.1-2.8 nM) .

Species translation Preclinical models sEH

Scaffold Differentiation: 1,4-Oxazepane vs. Morpholine in Dopamine D4 Receptor Affinity

While direct comparator data for 7-(Oxan-4-yl)-1,4-oxazepane at D4 is unavailable, class-level 3D-QSAR studies on 2,4-disubstituted 1,4-oxazepanes and morpholines demonstrate that the larger seven-membered oxazepane ring provides a distinct binding mode and can confer superior affinity and selectivity for the dopamine D4 receptor compared to the smaller six-membered morpholine scaffold [1]. The study identified that the ring size of the morpholine or 1,4-oxazepane system is a key determinant for receptor affinity [1].

Dopamine D4 receptor Antipsychotics Medicinal chemistry

Synthesis Accessibility: The 7-(Oxan-4-yl) Substituent and Scalable 1,4-Oxazepane Protocols

The synthesis of 7-substituted 1,4-oxazepanes, including the target compound, can be achieved via scalable protocols involving intramolecular reductive etherification or other cyclization strategies [1]. While no direct comparative yield data for this specific compound versus its 5-substituted regioisomer is available in primary literature, recent advances in oxazepane synthesis [1] have made a range of functionalized derivatives accessible, mitigating a historical bottleneck in exploring this scaffold. This contrasts with earlier, more limited routes that may have favored certain substitution patterns.

Medicinal chemistry Process chemistry Chemical synthesis

Validated Applications for 7-(Oxan-4-yl)-1,4-oxazepane Based on Quantitative Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Development: A Human-Selective Lead Scaffold

This compound serves as a validated starting point for the development of human-selective sEH inhibitors [1]. Its IC50 of 61.7 nM against human sEH and its 3.9-fold selectivity over rat sEH [1] make it particularly useful for medicinal chemistry campaigns aimed at optimizing human potency while monitoring species-specific effects. Researchers can use this compound to explore structure-activity relationships (SAR) around the oxan-4-yl substituent to improve potency and pharmacokinetic properties beyond those of first-generation urea-based inhibitors like AUDA .

Chemical Probe for Investigating the Role of sEH in Human vs. Rodent Models of Inflammation

The differential potency of 7-(Oxan-4-yl)-1,4-oxazepane between human and rat sEH (IC50 = 61.7 nM vs. 240 nM) [1] allows it to be employed as a chemical probe to dissect species-specific contributions of sEH to inflammatory pathways. In assays where a human-selective inhibitor is required to avoid confounding effects from rodent enzyme inhibition, this compound provides a tool with a defined selectivity window, unlike pan-species inhibitors such as TPPU which potently inhibit both human and mouse sEH .

Scaffold for Dopamine D4 Receptor Ligand Design Based on Class-Level SAR

Building on the established class-level evidence that 1,4-oxazepane scaffolds can enhance affinity and selectivity for the dopamine D4 receptor compared to morpholines [2], 7-(Oxan-4-yl)-1,4-oxazepane can be prioritized as a core template for the design of novel D4 ligands. This is especially relevant for projects seeking to develop new antipsychotics with a reduced side-effect profile. The unique 7-oxan-4-yl substituent offers a distinct vector for further functionalization, potentially leading to improved brain penetration or target engagement [2].

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